Product packaging for 5-Hydroxy-4-methylpent-3-enenitrile(Cat. No.:CAS No. 52900-11-5)

5-Hydroxy-4-methylpent-3-enenitrile

Cat. No.: B13944653
CAS No.: 52900-11-5
M. Wt: 111.14 g/mol
InChI Key: GEGSRTVGPPRGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The study of 5-Hydroxy-4-methylpent-3-enenitrile is situated at the intersection of several key areas of organic synthesis. Its structure, featuring a hydroxyl group, a carbon-carbon double bond (alkene), and a nitrile group, makes it a bifunctional compound with a rich potential for chemical transformations. nih.govnist.govepa.govorgsyn.orgnp-mrd.org

The journey to understanding compounds like this compound begins with the historical development of research into its parent classes: enenitriles and hydroxyalkenes.

The first nitrile, hydrogen cyanide, was synthesized in 1782, but it was not until the mid-19th century that the systematic study of organic nitriles began. nih.gov The synthesis of benzonitrile (B105546) in 1844 marked a significant step, leading to the establishment of "nitrile" as a distinct class of organic compounds. nih.gov Early research focused on the preparation of nitriles through methods such as the reaction of alkyl halides with cyanide salts (Kolbe nitrile synthesis) and the dehydration of amides. nih.gov The introduction of a carbon-carbon double bond to create enenitriles opened up new avenues for research, exploring their utility in addition reactions and as precursors to a variety of nitrogen-containing compounds.

Hydroxyalkenes, also known as unsaturated alcohols, have a long history in organic chemistry, with early investigations focusing on their isolation from natural sources and their characteristic reactions, such as oxidation and esterification. The development of synthetic methods for their preparation, including the reduction of unsaturated carbonyl compounds and the addition of organometallic reagents to epoxides, was a crucial step. A significant advancement in the study of hydroxyalkenes was the development of methods for their stereoselective synthesis, which is critical in the preparation of complex natural products and pharmaceuticals. The hydroboration-oxidation reaction, for instance, provides a method for the anti-Markovnikov hydration of alkenes to produce alcohols, a foundational reaction in modern organic synthesis. chemicalbook.com

The significance of this compound in modern organic chemistry lies in its nature as a bifunctional molecule, which allows for a diverse range of chemical transformations. nih.govnist.govepa.govorgsyn.orgnp-mrd.org Such compounds are highly valued as building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. evitachem.com

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, making it a versatile functional handle. The presence of the hydroxyl group allows for esterification, etherification, or oxidation to a carbonyl group. The alkene moiety can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. The combination of these three functional groups in a single molecule offers the potential for sequential or domino reactions, enabling the efficient construction of complex molecular architectures.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in various natural products and synthetic intermediates. For instance, the structurally related moiety, (E)-5-Hydroxy-4-methylpent-3-en-1-yl, is a component of more complex natural products. nist.gov The study of such molecules contributes to the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Academic inquiry into this compound and related compounds is driven by several key objectives:

Development of Novel Synthetic Methods: Researchers are interested in developing efficient and stereoselective methods for the synthesis of this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions.

Exploration of Reactivity: A primary objective is to investigate the unique reactivity of this bifunctional molecule. This involves studying how the different functional groups interact and influence each other's reactivity, potentially leading to the discovery of novel chemical transformations.

Application as a Synthetic Intermediate: A major focus of academic research is to utilize this compound as a key building block in the total synthesis of natural products and medicinally relevant compounds. evitachem.com The combination of functional groups makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyridines, pyrroles, and lactones.

Investigation of Biological Activity: Given that many nitrile-containing compounds exhibit biological activity, another area of inquiry could be the evaluation of this compound and its derivatives for potential pharmaceutical applications.

Physicochemical Properties of 3-Hydroxy-4-methylpent-4-enenitrile (Isomer)

PropertyValueSource
Molecular Formula C₆H₉NOComputed by PubChem
Molecular Weight 111.14 g/mol Computed by PubChem
XLogP3 0.5Computed by XLogP3
Hydrogen Bond Donor Count 1Computed by Cactvs
Hydrogen Bond Acceptor Count 2Computed by Cactvs
Rotatable Bond Count 2Computed by Cactvs
Exact Mass 111.06841391 g/mol Computed by PubChem
Monoisotopic Mass 111.06841391 g/mol Computed by PubChem
Topological Polar Surface Area 44.1 ŲComputed by Cactvs
Heavy Atom Count 8Computed by PubChem
Complexity 131Computed by Cactvs

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B13944653 5-Hydroxy-4-methylpent-3-enenitrile CAS No. 52900-11-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52900-11-5

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-hydroxy-4-methylpent-3-enenitrile

InChI

InChI=1S/C6H9NO/c1-6(5-8)3-2-4-7/h3,8H,2,5H2,1H3

InChI Key

GEGSRTVGPPRGQU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC#N)CO

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxy 4 Methylpent 3 Enenitrile

Chemo-Selective Routes to the 5-Hydroxy-4-methylpent-3-enenitrile Scaffold

The construction of the this compound framework necessitates careful control over the formation of its key structural features: the carbon-carbon backbone, the nitrile group, and the hydroxyl group, all in a specific arrangement. Chemo-selective strategies are paramount to avoid undesired side reactions and to ensure the efficient assembly of the target molecule.

Strategic C-C Bond Forming Reactions

The fundamental challenge in synthesizing this compound lies in the strategic formation of its carbon-carbon bonds. A primary and well-established method for introducing the nitrile functionality involves the nucleophilic addition of a cyanide source to an appropriate carbonyl precursor. chemguide.co.ukchemguide.co.uklibretexts.orgdocbrown.infolibretexts.org In the context of our target molecule, a logical precursor would be 4-methylpent-3-en-1-al.

The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde. docbrown.infolibretexts.org This process is typically not conducted with hydrogen cyanide gas due to its extreme toxicity. chemguide.co.uklibretexts.org Instead, a solution of sodium or potassium cyanide is used in the presence of a weak acid, which generates hydrogen cyanide in situ. chemguide.co.uklibretexts.org The pH of the reaction is crucial and is generally maintained between 4 and 5 to ensure a sufficient concentration of both free cyanide ions for nucleophilic attack and HCN to protonate the resulting alkoxide intermediate, thus affording the desired hydroxynitrile. chemguide.co.ukchemguide.co.uk

An alternative approach to forming the carbon skeleton involves the coupling of smaller fragments. While direct literature on the target molecule is scarce, analogous reactions provide insight. For instance, the catalytic formal conjugate addition of nitriles to allylic alcohols, catalyzed by a ruthenium pincer complex, has been shown to produce δ-hydroxynitriles. acs.org This suggests a potential, albeit more complex, route where a nitrile-containing fragment could be coupled with a suitable three-carbon allylic alcohol derivative.

Stereocontrolled Approaches to the Nitrile and Hydroxyl Functionalities

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, controlling the stereochemistry at this position is a significant aspect of its synthesis. The nucleophilic addition of cyanide to the prochiral aldehyde precursor, 4-methylpent-3-en-1-al, will, without a chiral influence, result in a racemic mixture of the (R) and (S) enantiomers.

To achieve stereocontrol, enzymatic catalysis offers a powerful tool. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of hydrogen cyanide to aldehydes and ketones. capes.gov.br The use of (S)- or (R)-selective HNLs can, in principle, provide access to either enantiomer of this compound with high enantiomeric excess. capes.gov.br For example, HNLs from Hevea brasiliensis are known to be (S)-selective, while those from Prunus amygdalus are (R)-selective. capes.gov.br

Another biocatalytic strategy involves the use of aldoxime dehydratases. An elegant concept has been developed for the enantioselective ring-opening of racemic dihydroisoxazoles to yield chiral β-hydroxy-nitriles. mdpi.com This methodology could potentially be adapted to precursors of our target molecule, offering a novel stereocontrolled route.

Non-enzymatic, catalyst-controlled stereoselective methods have also been developed for related systems. For instance, catalytic asymmetric cyanation reactions of aldehydes using chiral catalysts have been extensively reviewed and applied in total synthesis, offering a viable, though potentially complex, avenue for the enantioselective synthesis of the target compound. researchgate.net

Divergent Synthetic Pathways Employing Advanced Catalysis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and organocatalysis offer powerful platforms for the construction of complex molecules like this compound.

Transition Metal-Mediated Syntheses

Transition metals are widely employed in the formation of α,β-unsaturated carbonyl compounds and their derivatives. nih.govnih.gov Nickel-catalyzed hydroacylation of alkynes has been reported as an atom-economical route to α,β-unsaturated ketones, which could serve as precursors to the target hydroxynitrile. nih.govnih.gov Furthermore, copper-catalyzed cyanomethylation of α,β-alkenes with a methylnitrile source provides an efficient route to β,γ-unsaturated nitriles, demonstrating the utility of copper in forming C-CN bonds in unsaturated systems. rsc.org

A plausible transition metal-catalyzed approach to this compound could involve a multi-step, one-pot reaction. For instance, a copper-catalyzed oxidation of a suitable alcohol to the corresponding aldehyde, followed by a Wittig-type reaction with a cyanophosphonium salt, could directly yield the α,β-unsaturated nitrile framework. organic-chemistry.org Subsequent selective reduction of a suitably protected precursor would then furnish the desired hydroxyl group.

The following table summarizes representative transition metal-catalyzed reactions that are analogous to the steps required for the synthesis of this compound.

Reaction TypeCatalystSubstratesProduct TypeYield (%)Reference
CyanomethylationCopperα,β-alkene, methylnitrile sourceβ,γ-unsaturated nitrile69-98 rsc.org
HydroacylationNickelTerminal alkyne, ThioesterE-enoneHigh nih.govnih.gov
One-pot oxidation/WittigCopperAlcohol, Phosphonium saltα,β-unsaturated nitrile- organic-chemistry.org

This table is illustrative and based on analogous reactions, not the direct synthesis of this compound.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering mild reaction conditions and unique selectivity profiles. For the key cyanation step, a neutral π-nucleophile, such as 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, has been shown to efficiently catalyze the cyanosilylation of various aldehydes with trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This method is tolerant of acid-sensitive functional groups and proceeds under mild, solvent-free conditions, making it an attractive option for the synthesis of a silyl-protected version of this compound. organic-chemistry.org Subsequent deprotection would then yield the final product.

The following table outlines a representative organocatalytic cyanation reaction.

CatalystSubstratesProductYield (%)Reference
1-methoxy-2-methyl-1-(trimethylsiloxy)propeneAldehyde, TMSCNSilylated cyanohydrinnearly quantitative organic-chemistry.org

This table is illustrative and based on a general organocatalytic cyanation method.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journals.co.za In the synthesis of this compound, several strategies can be employed to align with these principles.

A primary concern in nitrile synthesis is the use of highly toxic cyanide reagents. researchgate.net A significant advancement in green chemistry is the use of aldoxime dehydratases, which catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions. mdpi.comresearchgate.net This biocatalytic approach circumvents the need for toxic cyanides and often proceeds in aqueous media or even solvent-free conditions, thereby reducing the environmental impact. mdpi.com A potential green synthesis of our target molecule could therefore involve the initial formation of 4-methylpent-3-en-1-al oxime, followed by enzymatic dehydration to the corresponding nitrile.

Furthermore, the choice of solvent plays a crucial role in the greenness of a synthetic route. Whenever possible, the use of water as a solvent is preferred. Biocatalytic reactions, such as those employing hydroxynitrile lyases or aldoxime dehydratases, are often performed in aqueous buffers. capes.gov.brmdpi.com Additionally, performing reactions under solvent-free (neat) conditions, as has been demonstrated for some aldoxime dehydratase-catalyzed reactions, represents a significant step towards a more sustainable process. mdpi.com

The principles of atom economy can also be addressed through the use of catalytic addition reactions, such as the direct addition of HCN (generated in situ) to an aldehyde, where all the atoms of the reactants are incorporated into the final product.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of Waste Employing high-yield catalytic reactions to minimize byproducts.
Atom Economy Utilizing addition reactions where all reactant atoms are incorporated into the product.
Less Hazardous Chemical Syntheses Using biocatalysts like aldoxime dehydratases to avoid toxic cyanide reagents. mdpi.comresearchgate.net
Safer Solvents and Auxiliaries Performing reactions in water or under solvent-free conditions. mdpi.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic catalysis.
Use of Renewable Feedstocks (Potential) Deriving precursors from bio-based sources.
Catalysis Utilizing catalytic (organo-, metal-, or bio-catalysts) over stoichiometric reagents. acs.orgmdpi.comorganic-chemistry.org

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, synthetic approaches that minimize or eliminate the use of volatile organic solvents are of significant interest. Reactions in aqueous media or under solvent-free conditions offer substantial environmental and economic benefits.

Aqueous Medium Synthesis: The formation of hydroxynitriles is often compatible with aqueous conditions. rsc.orgchemguide.co.uklibretexts.org A potential pathway to the target compound could involve a reaction sequence beginning with the formation of a cyanohydrin in water. rsc.orglibretexts.orgncert.nic.in For instance, the reaction of an appropriate aldehyde with a cyanide source, catalyzed by a base, proceeds readily in aqueous solutions. ncert.nic.in Furthermore, enzymatic processes offer a highly sustainable route. Biocatalysts, such as aldoxime dehydratases, can facilitate the synthesis of nitriles from aldoximes in purely aqueous systems, representing a cyanide-free and environmentally benign alternative. researchgate.netnih.gov Such enzymatic methods have been shown to be effective for a broad range of substrates and operate under mild temperature and pH conditions. nih.gov

Solvent-Free Reactions: The Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction, can be conducted under solvent-free conditions. rsc.org This reaction combines an activated alkene with an aldehyde, making it an excellent candidate for constructing the backbone of this compound with high atom economy. rsc.org Similarly, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (like acetonitrile), can be catalyzed by nonionic superbases under solvent-free conditions, directly yielding α,β-unsaturated nitriles. acs.org

Below is a table summarizing potential green synthetic approaches.

Approach Reaction Type Medium Key Advantages Relevant Findings
BiocatalyticEnzymatic DehydrationAqueousCyanide-free, mild conditions, high selectivity.Aldoxime dehydratases efficiently convert aldoximes to nitriles in water. nih.gov
OrganocatalyticKnoevenagel CondensationSolvent-FreeHigh yields, avoids bulk solvents.Nonionic superbases can catalyze the condensation of aldehydes with nitriles without a solvent. acs.org
OrganocatalyticMorita-Baylis-HillmanSolvent-FreeHigh atom economy, versatile product functionalization.The reaction has been successfully applied to a wide range of aldehydes under solvent-free conditions. rsc.org
Base-CatalyzedCyanohydrin FormationAqueousUtilizes water as a safe solvent, established method.The addition of cyanide to carbonyls is a classic reaction often performed in water. libretexts.org

Atom Economy and Reaction Efficiency

Atom economy is a critical metric for evaluating the efficiency of a synthetic route, as it quantifies the proportion of reactant atoms incorporated into the final product.

The table below provides a theoretical comparison of the atom economy for different plausible reaction types leading to this compound.

Reaction Pathway Reactants Product Byproduct Theoretical Atom Economy
Addition (e.g., Baylis-Hillman)Isobutyraldehyde + AcrylonitrileThis compoundNone100%
Condensation (e.g., Knoevenagel)Isobutyraldehyde + AcetonitrileThis compoundWater (H₂O)85.5%

Reaction efficiency is also influenced by yield, selectivity, and reaction conditions. The Knoevenagel condensation can be highly efficient, with some protocols achieving yields of 88-98% for aliphatic aldehydes. acs.org The efficiency of the MBH reaction can be improved through the use of appropriate catalysts, including tertiary amines like DABCO or phosphines, and by optimizing reaction conditions. wikipedia.org

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from laboratory to industrial scale requires careful consideration of process safety, cost, robustness, and ease of operation.

Process Optimization: For multi-step syntheses, developing one-pot protocols is highly advantageous for scale-up as it reduces the number of unit operations, minimizes solvent use, and lowers waste generation. A sequential hydroformylation/Knoevenagel reaction, for instance, has been identified as a practical and scalable method for producing unsaturated nitriles from simple olefins. acs.org

In condensation reactions like the crossed aldol or Knoevenagel, a key challenge is controlling selectivity to prevent the formation of side products from self-condensation. wikipedia.org This can be managed on a larger scale by carefully controlling the addition rate of one reactant to a mixture of the other reactant and the base catalyst. wikipedia.org The choice of catalyst is also crucial; for example, heterogeneous catalysts are often preferred in industrial settings for their ease of separation and recyclability.

Scalable Methodologies: Biocatalytic processes are increasingly attractive for industrial synthesis due to their high selectivity and operation under mild, aqueous conditions. The use of aldoxime dehydratases for nitrile synthesis has been successfully demonstrated on the liter scale with high substrate loading (e.g., 50 g/L), indicating its potential for industrial application. nih.gov Such processes avoid the use of toxic cyanide reagents, significantly improving process safety. nih.gov

The following table outlines key parameters for process optimization in a hypothetical scale-up scenario.

Parameter Consideration for Scale-Up Optimization Strategy
Reaction Type Prefer one-pot or telescoped reactions to minimize manual handling and equipment use.Develop sequential reaction protocols (e.g., hydroformylation/condensation). acs.org
Catalyst Use of robust, recyclable, and easily separable catalysts.Employ heterogeneous catalysts or biocatalysts in immobilized form.
Solvent Minimize or eliminate organic solvents; use water where possible.Implement solvent-free conditions or aqueous biphasic systems for easier product separation.
Reactant Addition Control addition to manage exotherms and maximize selectivity.Use automated dosing systems for slow and controlled addition of key reagents. wikipedia.org
Product Isolation Simplify purification steps to reduce cost and waste.Design processes that lead to direct crystallization of the product or simple extraction.
Safety Avoid highly toxic or hazardous reagents like hydrogen cyanide gas.Utilize cyanide salts in buffered aqueous solutions or employ cyanide-free enzymatic routes. libretexts.orgnih.gov

Chemical Reactivity and Transformation of 5 Hydroxy 4 Methylpent 3 Enenitrile

Mechanistic Investigations of Nitrile Group Reactivity

The nitrile group (-C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond and a significant dipole moment, with the carbon atom being electrophilic. This electronic nature makes it susceptible to attack by nucleophiles and allows for its transformation into various other functional groups through hydrolysis and reduction.

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. The addition of a nucleophile to the carbon-nitrogen triple bond typically proceeds through the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. The general mechanism involves the attack of the nucleophile on the nitrile carbon, leading to the breaking of one of the π-bonds and the formation of a nitrogen-centered anion.

While specific studies on 5-Hydroxy-4-methylpent-3-enenitrile are not extensively detailed in the literature, the reactivity can be inferred from the behavior of similar α,β-unsaturated nitriles. The presence of the double bond and the allylic hydroxyl group can influence the reactivity of the nitrile through electronic effects. For instance, the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would be expected to form a metalloimine intermediate, which upon acidic workup would yield a ketone.

Table 1: Illustrative Nucleophilic Additions to Nitriles

NucleophileReagent ExampleIntermediateFinal Product (after hydrolysis)
OrganometallicGrignard Reagent (CH₃MgBr)Imine anionKetone
HydrideLithium Aluminium Hydride (LiAlH₄)AmineAmine
Water (acid-catalyzed)H₃O⁺AmideCarboxylic Acid

Hydrolysis and Reduction Pathways

The nitrile group can be converted to other important functional groups through hydrolysis and reduction.

Hydrolysis: The hydrolysis of the nitrile group in this compound can proceed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to the more stable amide. Further hydrolysis of the amide yields the corresponding carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting anion is then protonated by water to form an imidic acid, which tautomerizes to an amide. If the reaction conditions are harsh enough (e.g., high temperature, high concentration of base), the amide can be further hydrolyzed to a carboxylate salt.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction typically requires high pressure and temperature.

Chemical Reduction: Powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water or a dilute acid to protonate the resulting nitrogen species.

Transformations Involving the Allylic Alcohol Functionality

The hydroxyl group (-OH) in this compound is an allylic alcohol, meaning it is bonded to a carbon atom adjacent to a carbon-carbon double bond. This position confers unique reactivity upon the alcohol.

Oxidation and Reduction Reactions of the Hydroxyl Group

Oxidation: The primary allylic alcohol in this compound can be oxidized to an α,β-unsaturated aldehyde. The choice of oxidizing agent is crucial to avoid over-oxidation to a carboxylic acid or reaction with the other functional groups. Milder oxidizing agents are generally preferred for this transformation.

Manganese Dioxide (MnO₂): This is a chemoselective reagent commonly used for the oxidation of allylic and benzylic alcohols. It is generally unreactive towards saturated alcohols and other functional groups like nitriles and alkenes, making it an ideal choice.

Pyridinium Chlorochromate (PCC): PCC is another mild oxidizing agent that can convert primary alcohols to aldehydes.

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol, converting the C-OH bond to a C-H bond. This is a more complex transformation that often requires converting the alcohol into a better leaving group first.

Esterification and Etherification Strategies

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The reaction is an equilibrium process, and water is typically removed to drive the reaction to completion.

Reaction with Acyl Chlorides or Anhydrides: This is a more reactive and often irreversible method. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct (HCl or a carboxylic acid).

Etherification: The formation of an ether from the allylic alcohol can be achieved through various methods, most notably the Williamson ether synthesis.

Williamson Ether Synthesis: This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide ion. This potent nucleophile can then react with an alkyl halide in an Sₙ2 reaction to form the corresponding ether. The choice of the alkyl halide and reaction conditions is important to minimize competing elimination reactions.

Table 2: Illustrative Reactions of the Allylic Alcohol Functionality

Reaction TypeReagent(s)Product Functional Group
OxidationManganese Dioxide (MnO₂)α,β-Unsaturated Aldehyde
EsterificationAcetic Anhydride, PyridineEster
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)Ether

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is tetrasubstituted, which generally makes it less reactive towards additions than less substituted alkenes due to steric hindrance. However, it can still undergo certain addition reactions.

Electrophilic Additions: The electron-rich π-bond of the alkene can be attacked by electrophiles.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed through a halonium ion intermediate. The regioselectivity and stereoselectivity of the reaction would be influenced by the steric bulk around the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that results in the more stable carbocation intermediate. However, the stability of the potential carbocations would be influenced by the adjacent nitrile and hydroxyl-bearing groups.

Nucleophilic Additions: Generally, electron-rich alkenes are not susceptible to direct nucleophilic attack. However, in α,β-unsaturated systems, nucleophilic addition can occur in a conjugate fashion (Michael addition) if the double bond is conjugated with a strong electron-withdrawing group. In the case of this compound, the nitrile group is not directly conjugated with the double bond in a typical Michael acceptor fashion. Therefore, direct nucleophilic addition to the alkene is less likely under standard conditions unless activated by a catalyst.

No Specific Research Found for this compound

Despite a comprehensive search of scientific literature, no specific research articles or data could be found on the chemical reactivity and transformation of the compound this compound.

The investigation focused on the key areas outlined in the user's request, including stereoselective hydrofunctionalization, cycloaddition chemistry of the enenitrile system, and its rearrangement reactions and tautomerism. The search included scholarly databases, chemical reference works, and patent literature.

While no information was available for this compound, the search did yield information on structurally related compounds. These include:

(E)-5-hydroxy-4-methylpent-3-en-2-one: A related compound with a ketone functional group instead of a nitrile.

5-Hydroxy-4-methylpent-1-en-3-one: Another analog with a different double bond position and a ketone group.

3-Hydroxy-4-methylpent-4-enenitrile: An isomer with a different arrangement of the hydroxyl and nitrile groups.

The lack of specific data for this compound prevents the creation of a scientifically accurate and informative article as per the user's detailed outline. Generating content on its chemical reactivity without direct research findings would be speculative and would not adhere to the required standards of scientific accuracy.

It is possible that the specific chemical transformations of this compound have not yet been a subject of published scientific inquiry. Therefore, the requested article cannot be generated at this time.

Derivatization and Analogue Synthesis of 5 Hydroxy 4 Methylpent 3 Enenitrile

Structural Modifications of the Hydroxyl Group

The secondary hydroxyl group in 5-hydroxy-4-methylpent-3-enenitrile is a prime target for derivatization to alter the molecule's polarity, steric bulk, and potential for hydrogen bonding. A range of standard and specialized reagents can be employed for this purpose.

Common derivatization reactions for hydroxyl groups include esterification and etherification. nih.gov Esterification can be achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. Silylation, another common strategy to protect or modify hydroxyl groups, involves the use of silylating agents like trimethylsilyl (B98337) chloride (TMSCl) to form a silyl (B83357) ether. libretexts.org This transformation can increase the volatility and thermal stability of the compound. libretexts.org

The introduction of different functional groups through derivatization can be used to tune the molecule's properties. For example, the incorporation of a chromophore or fluorophore can aid in detection and quantification in analytical methods. nih.gov

Table 1: Representative Reactions for Hydroxyl Group Modification

Reaction TypeReagent ExampleProduct Type
EsterificationAcetyl ChlorideAcetate Ester
EtherificationMethyl Iodide / Silver OxideMethyl Ether
SilylationTrimethylsilyl Chloride (TMSCl)Trimethylsilyl Ether
AcylationBenzoyl ChlorideBenzoate Ester

Functionalization of the Alkene and Nitrile Moieties

The alkene and nitrile functionalities of this compound provide additional avenues for structural diversification. The carbon-carbon double bond can undergo a variety of addition reactions. For example, catalytic hydrogenation can selectively reduce the double bond to yield 5-hydroxy-4-methylpentanenitrile. nih.govbeilstein-journals.org Halogenation with reagents like bromine would result in the corresponding dibromo derivative.

The nitrile group is a versatile functional handle that can be converted into several other important chemical entities. libretexts.org Acid- or base-catalyzed hydrolysis will transform the nitrile into a carboxylic acid, yielding 5-hydroxy-4-methylpent-3-enoic acid. youtube.comchadsprep.com Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4), produces a primary amine, 6-amino-2-methylhex-3-en-2-ol. libretexts.orgchadsprep.com Furthermore, the addition of Grignard reagents to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine. youtube.comchadsprep.com

Recent advances in radical chemistry have also enabled the functionalization of nitriles and alkenes. For example, radical-initiated anti-Markovnikov addition of alkyl nitriles to alkenes has been developed, offering a method for carbon-carbon bond formation at the α-position to the nitrile. rsc.org

Table 2: Selected Transformations of the Alkene and Nitrile Groups

Functional GroupReaction TypeReagent ExampleProduct Functional Group
AlkeneHydrogenationH2 / Pd/CAlkane
AlkeneHalogenationBr2Dihaloalkane
AlkeneEpoxidationm-CPBAEpoxide
NitrileHydrolysisH3O+ / HeatCarboxylic Acid
NitrileReductionLiAlH4Primary Amine
NitrileGrignard AdditionCH3MgBr then H3O+Ketone

Synthesis of Analogues with Varied Alkyl Chain Lengths and Branching

The synthesis of analogues of this compound with different alkyl chain lengths and branching patterns can be systematically achieved by modifying the starting materials in its synthesis. Hydroxynitriles, also known as cyanohydrins, are commonly prepared through the nucleophilic addition of a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), to an aldehyde or ketone. sparkl.mesavemyexams.comlibretexts.orgchemguide.co.ukmu-varna.bgchemguide.co.uk

To generate analogues, one can vary the structure of the starting carbonyl compound. For instance, using a different α,β-unsaturated ketone in the initial cyanohydrin formation will directly lead to analogues with altered substitution on the carbon backbone. The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of α,β-unsaturated nitriles, which can then be reduced to the corresponding allylic alcohols. researchgate.net By choosing different phosphonate (B1237965) reagents and aldehydes or ketones, a wide array of analogues can be accessed.

Another synthetic route to nitriles involves the nucleophilic substitution of halogenoalkanes with cyanide ions. libretexts.orgchemguide.co.ukpressbooks.pub By starting with different halogenoalkanes, analogues with varied alkyl chains can be prepared. These nitriles can then be further functionalized to introduce the hydroxyl group at the appropriate position.

Incorporation of this compound into Complex Molecular Architectures

The multiple functional groups of this compound make it a valuable building block for the synthesis of more complex molecules. The nitrile and hydroxyl groups can participate in various cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and natural products. For example, the hydrolysis of the nitrile to a carboxylic acid followed by intramolecular esterification (lactonization) could lead to the formation of a lactone ring.

Functionalized nitriles are known precursors to a variety of important molecular scaffolds. acs.org For instance, β,γ-unsaturated nitriles can be used to synthesize lactams and other nitrogen-containing heterocycles. nih.govbeilstein-journals.org The γ-functionalization of α,β-unsaturated nitriles has been shown to be a viable strategy for the synthesis of substituted pyridines. researchgate.netresearchgate.net

Furthermore, the conversion of the nitrile to an amine or carboxylic acid opens up possibilities for its incorporation into peptides or polymers. sparkl.melibretexts.org The ability to create enantiomerically enriched hydroxynitriles through asymmetric synthesis further enhances their utility as chiral building blocks for the synthesis of optically active complex molecules. sparkl.me

Theoretical and Computational Chemistry of 5 Hydroxy 4 Methylpent 3 Enenitrile

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are pivotal in understanding the electronic behavior of 5-Hydroxy-4-methylpent-3-enenitrile. These calculations, typically performed using Density Functional Theory (DFT) or other ab initio methods, provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily around the carbon-carbon double bond and the oxygen atom of the hydroxyl group, as these are the most electron-rich regions. Conversely, the LUMO is anticipated to be centered on the nitrile group (C≡N), which is a strong electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more readily involved in chemical reactions.

Hypothetical Frontier Molecular Orbital Data for this compound

Molecular Orbital Energy (eV) Primary Atomic Orbital Contributions
LUMO+1 1.25 C (nitrile), N (nitrile)
LUMO -0.89 C (nitrile), N (nitrile), C (alkene)
HOMO -6.45 C (alkene), O (hydroxyl)

Note: This data is illustrative and would be derived from computational software like Gaussian or ORCA.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound dictates its electrostatic potential, which in turn influences its intermolecular interactions and reactivity. Natural Bond Orbital (NBO) analysis is a common method to determine the partial charges on each atom.

The oxygen and nitrogen atoms are expected to carry significant negative partial charges due to their high electronegativity. The hydrogen atom of the hydroxyl group will have a notable positive partial charge, making it a potential hydrogen bond donor. The carbon atoms in the double bond and the nitrile group will also exhibit distinct partial charges that influence their electrophilic or nucleophilic character.

An electrostatic potential map would visually represent these charge distributions, with red regions indicating high electron density (negative potential) and blue regions showing low electron density (positive potential). For this molecule, the area around the oxygen and nitrogen atoms would be distinctly red, while the hydroxyl hydrogen would be blue.

Hypothetical Natural Bond Orbital (NBO) Charges for this compound

Atom Partial Charge (e)
O (hydroxyl) -0.75
N (nitrile) -0.58
H (hydroxyl) +0.45
C (nitrile) +0.15
C4 (alkene) -0.20

Note: This data is a hypothetical representation of NBO analysis results.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a step-by-step understanding of how reactions proceed.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate and is a critical structure in determining the rate of a reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states. For instance, in a hypothetical dehydration reaction of this compound to form a conjugated diene, the transition state would involve the partial breaking of the C-O bond and a C-H bond, and the partial formation of a new C=C bond.

The vibrational frequencies of the transition state are also calculated; a single imaginary frequency confirms that the structure is indeed a true transition state. The value of this imaginary frequency provides information about the motion of the atoms as they traverse the energy barrier.

Reaction Coordinate Analysis

A reaction coordinate diagram plots the energy of the system as a function of the progress of the reaction. This analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, connects the reactants, transition state, and products. For a hypothetical reaction, the IRC would confirm that the identified transition state smoothly connects the starting material (this compound) and the final product. The energy difference between the reactants and the transition state gives the activation energy, a key parameter for reaction kinetics.

Conformational Analysis and Stereochemical Predictions

The presence of a chiral center (if applicable) and rotatable single bonds in this compound means that it can exist in various conformations and stereoisomers. Computational conformational analysis helps to identify the most stable (lowest energy) conformations. This is typically done by systematically rotating the single bonds and calculating the energy of each resulting conformer.

The relative energies of different conformers can predict their population at a given temperature. For this compound, the orientation of the hydroxyl group and the alkyl substituents around the double bond will significantly influence the conformational landscape. Intramolecular hydrogen bonding between the hydroxyl group and the nitrile group might also play a role in stabilizing certain conformations.

Furthermore, computational methods can predict the relative stabilities of different stereoisomers (E/Z isomers around the double bond). By calculating the ground state energies of the E and Z isomers, it is possible to determine which is thermodynamically more favorable.

Hypothetical Relative Energies of Conformers for this compound

Conformer Dihedral Angle (H-O-C5-C4) Relative Energy (kcal/mol)
1 (Global Minimum) 180° (anti-periplanar) 0.00
2 60° (gauche) 1.25

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

A comprehensive review of scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for understanding the behavior of molecules in various environments, it appears that this particular compound has not yet been the subject of such detailed computational investigation.

In the absence of direct research, we can, however, extrapolate the likely objectives and outcomes of such a study based on the structural features of this compound. These simulations would be invaluable for elucidating the influence of solvents on the molecule's conformation and the nature of its intermolecular interactions, which are governed by its distinct functional groups: a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a carbon-carbon double bond within a methylated backbone.

A hypothetical molecular dynamics study would likely focus on several key areas:

Solvent Effects: The behavior of this compound would be simulated in a variety of explicit solvents with differing properties (e.g., polar protic, polar aprotic, and nonpolar) to understand how the solvent environment influences the molecule's conformational flexibility. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. The interplay of these interactions with solvent molecules would significantly affect the molecule's average structure and dynamics. For instance, in a protic solvent like water or methanol, extensive hydrogen bonding with the hydroxyl and nitrile moieties would be expected to stabilize certain conformations.

Intermolecular Interactions: Simulations of multiple this compound molecules in a simulation box would allow for the detailed study of its self-association. The primary intermolecular interactions would be hydrogen bonding between the hydroxyl group of one molecule and the nitrile or hydroxyl group of another. Dipole-dipole interactions arising from the polar nitrile and hydroxyl groups would also play a crucial role in the condensed-phase behavior of the substance. By analyzing radial distribution functions and interaction energies, one could quantify the strength and geometry of these interactions.

Conformational Analysis: The presence of a carbon-carbon double bond introduces a degree of rigidity to the molecule's backbone. However, rotation is still possible around the single bonds. MD simulations would explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the relative orientations of the hydroxyl and nitrile groups are influenced by the surrounding environment.

While specific experimental or simulated data for this compound is not available in the public domain, the principles of computational chemistry provide a clear framework for how such investigations would proceed and the types of insights they would offer. The following table outlines the potential intermolecular interactions that would be a key focus of such a study.

Interacting Atoms/Groups of this compoundType of InteractionPotential Solvent Partner
Hydroxyl (-OH) Hydrogen --- Nitrile (-C≡N) NitrogenHydrogen BondPolar Protic (e.g., Water)
Hydroxyl (-OH) Hydrogen --- Hydroxyl (-OH) OxygenHydrogen BondPolar Protic (e.g., Water)
Nitrile (-C≡N) Group Dipole --- Nitrile (-C≡N) Group DipoleDipole-Dipole InteractionPolar Aprotic (e.g., Acetonitrile)
Methyl (-CH3) Group --- Methyl (-CH3) Groupvan der Waals ForcesNonpolar (e.g., Hexane)

Future computational studies are necessary to populate such tables with quantitative data, such as interaction energies and average distances, which would provide a more complete understanding of the molecular behavior of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in 5 Hydroxy 4 Methylpent 3 Enenitrile Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 5-Hydroxy-4-methylpent-3-enenitrile (C₆H₉NO), HRMS provides an exact mass measurement, which helps to confirm its molecular formula.

Detailed Research Findings:

In a typical analysis using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the protonated molecule [M+H]⁺ would be observed. The high-resolution measurement would distinguish the molecular ion from other ions with the same nominal mass.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial information about the molecule's structure. The fragmentation of allylic alcohols often proceeds via cleavage of the C-C bond adjacent to the oxygen atom or through the loss of water. nih.gov The presence of the nitrile group also influences the fragmentation pathways.

Hypothetical High-Resolution Mass Spectrometry Data for this compound:

Ion FormulaCalculated m/zObserved m/zFragmentation Pathway
[C₆H₁₀NO]⁺112.0757112.0755[M+H]⁺
[C₆H₈N]⁺94.065194.0650Loss of H₂O
[C₅H₆N]⁺80.049580.0494Loss of H₂O and CH₂
[C₄H₅]⁺53.038653.0385Cleavage of C-C bond adjacent to nitrile

This table presents hypothetical data based on known fragmentation patterns of similar compounds.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment.

Detailed Research Findings:

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The chemical shifts of protons adjacent to the nitrile group are expected in the 2-3 ppm region. libretexts.org The olefinic proton would appear further downfield, and its coupling to adjacent protons would reveal the stereochemistry of the double bond.

The ¹³C NMR spectrum would show six distinct carbon signals. The nitrile carbon typically absorbs in the 115-125 ppm range. libretexts.org The carbons of the double bond and the carbon bearing the hydroxyl group would also have characteristic chemical shifts.

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons of the ethylidene group and the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the different fragments of the molecule.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃):

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (-CN)-~118H2, H3
2 (-CH₂-)~2.5 (d)~25C1, C3, C4
3 (-CH=)~5.6 (t)~125C1, C2, C4, C5
4 (-C(CH₃)=)-~138H3, H5, H6
5 (-CH(OH)-)~4.3 (q)~70C3, C4, C6
6 (-CH₃)~1.7 (d)~20C3, C4, C5
OH~2.1 (br s)-C5

This table presents predicted data based on typical chemical shifts for the functional groups present.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Detailed Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong and sharp absorption band for the nitrile (C≡N) stretch in the region of 2230-2250 cm⁻¹. pressbooks.pub A broad absorption band corresponding to the O-H stretch of the hydroxyl group would be observed around 3300-3500 cm⁻¹. The C=C double bond stretch would appear around 1650-1670 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the C≡N and C=C stretching vibrations. The nitrile stretch in the Raman spectrum is typically found in the 2210–2270 cm⁻¹ range and its intensity can be influenced by the surrounding chemical environment. acs.org Raman spectroscopy can also provide information about the molecular backbone and conformational isomers. acs.org

Characteristic Vibrational Frequencies for this compound:

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
O-H~3400 (broad)~3400 (weak)Stretching
C-H (sp²)~3050 (medium)~3050 (strong)Stretching
C-H (sp³)~2950 (medium)~2950 (strong)Stretching
C≡N~2240 (strong, sharp)~2240 (strong)Stretching
C=C~1660 (medium)~1660 (strong)Stretching
C-O~1050 (strong)~1050 (weak)Stretching

This table presents expected vibrational frequencies based on established group frequencies.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uq.edu.auexcillum.com This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding.

Detailed Research Findings:

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. This can be a challenging step for small, flexible molecules. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. ku.edu The data would reveal the precise geometry of the double bond (E/Z configuration) and the conformation of the rest of the molecule in the crystal lattice. Hydrogen bonding involving the hydroxyl group would also be clearly elucidated.

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.2
c (Å)~12.1
β (°)~105
Volume (ų)~620
Z4
R-factor~0.05

This table presents hypothetical crystallographic data typical for a small organic molecule.

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis. Given the polar nature of this compound due to the hydroxyl and nitrile groups, specific chromatographic conditions are required.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common choice for the analysis of polar compounds. waters.comhplc.eu However, retaining highly polar analytes can be challenging on standard C18 columns. Therefore, specialized columns such as those with polar-embedded or polar-endcapped stationary phases, or the use of Hydrophilic Interaction Liquid Chromatography (HILIC), may be more suitable. chromatographyonline.com These techniques allow for better retention and separation of polar compounds. fishersci.com

Gas Chromatography (GC): Due to the presence of the polar hydroxyl group, direct analysis of this compound by GC may result in poor peak shape and thermal degradation. Derivatization of the hydroxyl group, for example, by silylation to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether, is often necessary for successful GC analysis. nih.gov A polar capillary column would be appropriate for separating the derivatized analyte.

Illustrative Chromatographic Conditions:

TechniqueColumnMobile Phase/Carrier GasDetection
HPLC (HILIC) Silica-based with a polar stationary phase (e.g., amide)Acetonitrile/Water gradientUV (210 nm) or ELSD
GC (after derivatization) Polar capillary column (e.g., wax-based)HeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Applications of 5 Hydroxy 4 Methylpent 3 Enenitrile in Chemical Synthesis and Materials Science

Development of Novel Organic Materials Incorporating the Enenitrile ScaffoldThere is no information on the incorporation of the 5-Hydroxy-4-methylpent-3-enenitrile scaffold into any novel organic materials or the properties and potential applications of such materials.

Until research on this specific chemical compound is conducted and published, a comprehensive and factual article on its applications cannot be written.

Future Directions and Unexplored Avenues in 5 Hydroxy 4 Methylpent 3 Enenitrile Research

Integration with Flow Chemistry Methodologies

The application of flow chemistry to the synthesis of nitrile-containing compounds has demonstrated advantages in managing reaction conditions and improving safety and scalability. researchgate.net For a molecule like 5-Hydroxy-4-methylpent-3-enenitrile, continuous flow processes could offer precise control over reaction parameters such as temperature, pressure, and reaction time. This could be particularly beneficial for multi-step syntheses, potentially allowing for the telescoping of reaction sequences without the need for isolating intermediates. Future research could focus on developing a continuous-flow synthesis of this compound, which would not only enhance production efficiency but also enable safer handling of potentially reactive reagents.

Asymmetric Synthesis of Chiral Analogues

The core structure of this compound contains a stereocenter at the carbon bearing the hydroxyl group. The development of asymmetric synthetic routes to access specific enantiomers of this compound is a critical and unexplored area. While the asymmetric synthesis of related chiral nitriles like (3S)-3-hydroxy-4-methylpent-4-enenitrile has been documented, similar methodologies have not been reported for the title compound. nih.gov Future efforts could employ chiral catalysts, enzymes, or chiral auxiliaries to achieve high enantioselectivity. The resulting chiral analogues could exhibit unique biological activities or serve as valuable building blocks for the synthesis of complex, stereochemically defined molecules.

Photo-Induced Reactions and Photoredox Catalysis

Photochemical methods and photoredox catalysis have emerged as powerful tools for forging new chemical bonds under mild conditions. The carbon-carbon double bond and the nitrile group in this compound present potential handles for photo-induced transformations. For instance, research could explore the [2+2] cycloaddition of the alkene moiety or the functionalization of the allylic position through photoredox-mediated hydrogen atom transfer. Furthermore, the nitrile group itself could potentially undergo photo-induced reactions. Investigating the photochemical behavior of this compound could unlock novel reaction pathways and lead to the synthesis of unique molecular architectures.

Development of Sustainable Degradation Pathways

As with any synthetic compound, understanding its environmental fate is crucial. Research into the sustainable degradation of this compound is an important, yet unaddressed, aspect. Future studies could investigate its biodegradability by various microorganisms or its degradation through advanced oxidation processes. Identifying the degradation products and elucidating the degradation pathways would be essential for assessing its environmental impact. The development of controlled and environmentally benign methods for its decomposition would be a significant step towards green chemistry principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.